molecular formula C20H14N2O5S3 B2944403 Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate CAS No. 477869-57-1

Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate

Cat. No.: B2944403
CAS No.: 477869-57-1
M. Wt: 458.52
InChI Key: HIXALVGRQKWFHD-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate is a complex organic compound with potential applications in medicinal chemistry and materials science. It features a benzothiazole moiety, which is notable for its presence in several bioactive molecules, and a nitrobenzyl group, which provides functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate can be achieved through multi-step organic synthesis:

  • Formation of Benzothiazole Intermediate: : Starting with 2-aminothiophenol and carbon disulfide in the presence of potassium hydroxide to yield the benzothiazole intermediate.

  • Nitrobenzylation: : The intermediate then undergoes a nucleophilic aromatic substitution reaction with 3-nitrobenzyl chloride in an aprotic solvent like dimethylformamide (DMF).

  • Esterification: : The final step involves esterification with methyl thiophenecarboxylate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely scale these reactions using continuous flow methods to optimize yield and efficiency. Catalysts and optimized reaction conditions would be essential to maximize throughput and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group can undergo reduction to amines under catalytic hydrogenation.

  • Reduction: : The benzothiazole moiety can be oxidized to introduce sulfoxide or sulfone functional groups.

  • Substitution: : The benzyl ether linkage is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Hydrogenation: : Palladium on carbon (Pd/C) under hydrogen gas for nitro group reduction.

  • Oxidation: : Use of m-chloroperoxybenzoic acid (mCPBA) for oxidation of the thiazole sulfur.

  • Nucleophilic Substitution: : Sodium ethoxide in ethanol for ether bond cleavage.

Major Products

  • Reduction: : Produces aminobenzyl derivatives.

  • Oxidation: : Forms sulfone or sulfoxide derivatives.

  • Substitution: : Results in various substituted benzyl ethers or alcohols.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : As an intermediate in the synthesis of more complex molecules.

  • Catalyst Design: : Its structural components can be utilized in designing new catalysts for organic reactions.

Biology

  • Enzyme Inhibition: : Potential use as a scaffold in developing inhibitors for enzymes that interact with benzothiazole rings.

  • Drug Discovery: : Exploring its derivatives for antiviral or anticancer properties.

Medicine

  • Pharmaceuticals: : Could be a lead compound for novel therapeutic agents targeting specific biological pathways involving benzothiazole derivatives.

Industry

  • Materials Science: : Applications in developing advanced materials such as organic semiconductors or dyes.

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with molecular targets:

  • Molecular Targets: : Enzymes with active sites that accommodate the benzothiazole moiety or the nitrobenzyl group.

  • Pathways Involved: : Could involve inhibition of enzyme catalysis or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]oxy}-3-thiophenecarboxylate: : Similar structure but with different positions of functional groups.

  • Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-2-nitrobenzyl]oxy}-2-thiophenecarboxylate: : Differently positioned nitro group affecting its reactivity.

Uniqueness

  • Benzothiazole Moiety: : Provides unique electronic and steric properties.

  • Functional Diversity:

These comprehensive details cover the essence of Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate, its synthesis, reactions, applications, mechanisms, and comparison with similar compounds. Anything you’d like to dive deeper into?

Properties

IUPAC Name

methyl 3-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5S3/c1-26-19(23)18-15(8-9-28-18)27-11-12-6-7-17(14(10-12)22(24)25)30-20-21-13-4-2-3-5-16(13)29-20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXALVGRQKWFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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